2,4-DIETHOXY-N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]BENZAMIDE
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Overview
Description
2,4-DIETHOXY-N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]BENZAMIDE is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them important in the development of new drugs and other applications .
Preparation Methods
The synthesis of 2,4-DIETHOXY-N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]BENZAMIDE typically involves the reaction of 2,4-diethoxybenzoic acid with 3-(1H-imidazol-1-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
2,4-DIETHOXY-N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring.
Scientific Research Applications
2,4-DIETHOXY-N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]BENZAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2,4-DIETHOXY-N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2,4-DIETHOXY-N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]BENZAMIDE can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Metronidazole: An antimicrobial agent used to treat bacterial and protozoal infections.
Omeprazole: An antiulcer agent that inhibits gastric acid secretion.
Tinidazole: An antiprotozoal and antibacterial agent.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzamide moiety, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
IUPAC Name |
2,4-diethoxy-N-(3-imidazol-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-22-14-6-7-15(16(12-14)23-4-2)17(21)19-8-5-10-20-11-9-18-13-20/h6-7,9,11-13H,3-5,8,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMBIVNBGIABKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NCCCN2C=CN=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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